1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methyl-
Description
Transformation Pathways of N-Alkyl Perfluoropentanesulfonamidoethanol Derivatives in Aquatic Systems
The environmental fate of 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methyl- in aquatic systems is governed by competing hydrolysis and biotransformation processes. Laboratory simulations with marine sediments demonstrate a temperature-dependent degradation profile, with half-lives ranging from 44 days at 25°C to >380 days at 4°C for structurally analogous compounds. The transformation cascade proceeds through three primary routes:
Hydroxyl-Mediated Cleavage : The N-(2-hydroxyethyl) group undergoes oxidative cleavage, generating 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methylpentanesulfonamide as an intermediate. This reaction dominates in oxygen-rich surface waters, with second-order rate constants of 2.3 × 10−12 cm3 molecule−1 s−1 for analogous perfluorooctane sulfonamidoethanol derivatives.
Microbial N-Dealkylation : Sediment-dwelling Rhodococcus and Pseudomonas species catalyze sequential removal of methyl and hydroxyethyl groups via cytochrome P450 enzymes. This pathway produces 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentanesulfonamide (PFPeSA) as a stable intermediate, which subsequently undergoes oxidation to perfluoropentanesulfonic acid (PFPeS).
Abiotic Hydrolysis : Under neutral pH conditions, the sulfonamide bond undergoes nucleophilic attack by water molecules, yielding N-ethyl perfluoropentanesulfonamidoacetate (EtFPeSAA) and methanol as primary products. Second-order hydrolysis rate constants at 25°C range from 1.8 × 10−6 to 5.2 × 10−6 L mol−1 s−1 based on QSAR modeling of analogous structures.
A comparative analysis of transformation pathways under varying redox conditions reveals:
| Condition | Dominant Pathway | Half-Life (days) | Terminal Product |
|---|---|---|---|
| Aerobic | Microbial N-Dealkylation | 28–44 | PFPeS |
| Anaerobic | Abiotic Hydrolysis | 120–380 | EtFPeSAA |
| Transitional | Hydroxyl Cleavage | 55–89 | Mixed PFPeS/EtFPeSAA |
Field studies in estuarine environments demonstrate sediment-water partitioning coefficients (Log Kd) of 3.8–4.2 for the parent compound, effectively sequestering >90% of initial mass in benthic zones. However, bioturbation by infaunal organisms increases transformation rates 2.3-fold by enhancing oxygen penetration into anoxic sediments.
Atmospheric Transport Mechanisms for Fluorotelomer Alcohol Precursors
While 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methyl- itself has low volatility (vapor pressure < 10−5 Pa), its degradation products participate in atmospheric cycling through two mechanisms:
Precursor Volatilization : Thermal decomposition during waste incineration releases volatile intermediates like perfluoropentanesulfonamidoethanol (FPeSEtOH), which partitions into the gas phase with a predicted atmospheric lifetime of 12–18 days.
Aerosol-Phase Transport : Sulfonate salts formed during wastewater treatment adsorb onto particulate matter (PM2.5), enabling long-range transport. Field measurements show PM2.5-bound fractions account for 38–67% of total atmospheric PFPeS precursors in urban areas.
Reaction with hydroxyl radicals (·OH) represents the dominant degradation pathway, proceeding through hydrogen abstraction from the N-alkyl chain:
$$
\text{FPeSEtOH} + \cdot\text{OH} \rightarrow \text{FPeSAA} + \text{H}2\text{O} + \cdot\text{CH}2\text{CH}_2\text{OH}
$$
Global-scale dispersion modeling predicts atmospheric deposition fluxes of 0.8–2.3 μg m−2 yr−1 for PFPeS precursors in mid-latitude regions, contributing 7–12% of total environmental loading. Seasonal variations show 45% higher deposition rates during summer months due to increased ·OH concentrations.
Properties
CAS No. |
68555-74-8 |
|---|---|
Molecular Formula |
C8H8F11NO3S C5F11SO2N(CH3)CH2CH2OH |
Molecular Weight |
407.20 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide |
InChI |
InChI=1S/C8H8F11NO3S/c1-20(2-3-21)24(22,23)8(18,19)6(13,14)4(9,10)5(11,12)7(15,16)17/h21H,2-3H2,1H3 |
InChI Key |
BRBCKWCOTRPYGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Perfluorinated Pentane Sulfonyl Fluoride : The primary fluorinated intermediate is often pentane-1-sulfonyl fluoride fully fluorinated at the 1,1,2,2,3,3,4,4,5,5,5 positions.
- N-Methyl-2-hydroxyethylamine : This amine provides the N-substituents, introducing both methyl and hydroxyethyl groups.
Stepwise Synthetic Route
| Step | Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|---|
| 1 | Sulfonyl Fluoride Formation | Perfluoropentane sulfonic acid derivatives | Fluorination reagents (e.g., SF4) | Perfluoropentane sulfonyl fluoride |
| 2 | Nucleophilic Substitution | Perfluoropentane sulfonyl fluoride + N-methyl-2-hydroxyethylamine | Controlled temperature, inert atmosphere | 1-Pentanesulfonamide, undecafluoro-N-(2-hydroxyethyl)-N-methyl- |
- Step 1 : The synthesis begins with the preparation of perfluorinated pentane sulfonyl fluoride, typically achieved by fluorinating pentane sulfonic acid derivatives using reagents such as sulfur tetrafluoride (SF4) or related fluorinating agents under anhydrous, inert conditions.
- Step 2 : The sulfonyl fluoride intermediate undergoes nucleophilic substitution with N-methyl-2-hydroxyethylamine. This step is typically conducted in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under controlled temperature (0-50°C) to avoid side reactions and ensure selective substitution at the sulfonyl fluoride site, yielding the target sulfonamide compound.
Purification and Characterization
- Purification : The crude product is purified by chromatographic techniques such as silica gel column chromatography or recrystallization from solvents like ethanol or ethyl acetate.
- Characterization : Confirmatory analyses include NMR spectroscopy (^1H, ^19F), mass spectrometry (LC-MS), and infrared spectroscopy to verify the sulfonamide bond formation and fluorination pattern.
Research Findings and Analytical Data
Reaction Yields and Efficiency
- Reported yields for the nucleophilic substitution step generally range from 70% to 85%, depending on reaction conditions and purity of starting materials.
- The fluorination step’s efficiency depends on the fluorinating agent and reaction time, with yields typically above 80% for the sulfonyl fluoride intermediate.
Spectral Data Summary
| Technique | Key Observations |
|---|---|
| ^19F NMR | Signals corresponding to eleven fluorine atoms, confirming perfluorination |
| ^1H NMR | Signals for methyl and hydroxyethyl protons |
| Mass Spectrometry | Molecular ion peak at m/z ~407 confirming molecular weight |
| IR Spectroscopy | Characteristic sulfonamide S=O stretching bands around 1150-1350 cm^-1 |
These data collectively confirm the successful synthesis of the target compound with the expected functional groups and fluorination pattern.
Comparative Analysis of Preparation Methods
| Aspect | Fluorination Step | Nucleophilic Substitution Step |
|---|---|---|
| Reagents | SF4, Deoxo-Fluor, or other fluorinating agents | N-methyl-2-hydroxyethylamine |
| Reaction Conditions | Anhydrous, inert atmosphere, elevated temperature | Mild temperature, aprotic solvents |
| Challenges | Controlling over-fluorination and side reactions | Avoiding hydrolysis of sulfonyl fluoride |
| Typical Yield Range | 80-90% | 70-85% |
| Purification Techniques | Distillation or crystallization | Chromatography or recrystallization |
Perspectives from Varied Sources
- Industrial Perspective : The compound is of interest in specialty fluorochemicals manufacturing, particularly for applications requiring hydrophilic-lipophilic balance imparted by the hydroxyethyl group combined with perfluoroalkyl chains.
- Environmental and Safety Notes : As a PFAS compound, it is subject to scrutiny for environmental persistence and bioaccumulation potential. Handling requires adherence to safety protocols to mitigate exposure risks.
- Patent Literature : Patents describe variations of the nucleophilic substitution step, including alternative amines and solvent systems, optimizing yield and purity.
Summary Table: Preparation Method Key Points
| Parameter | Details |
|---|---|
| Molecular Formula | C8H8F11NO3S |
| Molecular Weight | 407.20 g/mol |
| Key Synthetic Steps | Fluorination → Sulfonyl fluoride formation → Nucleophilic substitution |
| Main Reagents | SF4 or equivalent fluorinating agent; N-methyl-2-hydroxyethylamine |
| Reaction Conditions | Anhydrous, inert atmosphere; 0-50°C for substitution |
| Yield Range | 70-90% depending on step |
| Purification | Chromatography, recrystallization |
| Characterization Methods | NMR (^1H, ^19F), LC-MS, IR spectroscopy |
Chemical Reactions Analysis
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Hydrolysis: In the presence of strong acids or bases, the compound can hydrolyze to produce sulfonic acids and amines
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as halides and alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules, enhancing their stability and bioavailability.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty polymers and coatings that require high thermal and chemical resistance
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The fluorinated groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The sulfonamide group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The target compound is compared to three analogous PFAS derivatives:
Detailed Analysis
Fluorination and Chain Length
- Target Compound vs. 1-Butanesulfonamide (CAS 147545-41-3): The butane derivative has a shorter carbon chain (C4 vs. C5) and fewer fluorine atoms (nonafluoro vs. undecafluoro), reducing its hydrophobicity and environmental persistence .
- Target Compound vs. 1-Pentanesulfonic Acid, Potassium Salt (CAS 3872-25-1):
The sulfonic acid salt lacks the sulfonamide group, increasing its water solubility and ionic character, which is advantageous in aqueous fire-fighting foams .
Substituent Effects
- The N-(2-hydroxyethyl) group in the target compound enhances polarity compared to the purely hydrophobic N-methyl substituent in CAS 68298-13-3. This improves compatibility with hydrophilic matrices in coatings .
- The phosphate ester in CAS 147545-41-3 introduces flame-retardant properties, a feature absent in the target compound .
Environmental and Thermal Stability
- The potassium sulfonate (CAS 3872-25-1) exhibits higher thermal stability due to ionic bonding, whereas sulfonamides like the target compound may degrade at lower temperatures .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Pentanesulfonamide derivatives with perfluorinated chains?
- Methodology : Utilize nucleophilic substitution reactions between perfluorinated sulfonyl halides and amines. For example, react 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonyl chloride with N-methyl-2-hydroxyethylamine under anhydrous conditions (e.g., in tetrahydrofuran with triethylamine as a base). Monitor reaction progress via <sup>19</sup>F NMR to confirm substitution .
- Key Considerations : Optimize stoichiometry to minimize byproducts (e.g., disubstituted amines) and ensure inert atmosphere to prevent hydrolysis of sulfonyl halides.
Q. How can the structure and purity of this compound be characterized?
- Analytical Techniques :
- <sup>19</sup>F NMR : Confirm perfluorinated chain integrity and substitution patterns (e.g., chemical shifts between -70 to -130 ppm for CF3 and CF2 groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C8H8F11NO3S, exact mass 433.18 g/mol) .
- FTIR : Identify sulfonamide (1320–1250 cm<sup>-1</sup> for S=O stretching) and hydroxyl (3400 cm<sup>-1</sup>) functional groups .
Q. What are the solubility properties of this compound in common solvents?
- Experimental Design : Perform solubility tests in polar aprotic solvents (e.g., DMSO, acetonitrile) and fluorinated solvents (e.g., perfluorobenzene). Document solubility limits via gravimetric analysis.
- Findings : Perfluorinated sulfonamides typically exhibit low solubility in water (<0.1 mg/mL) but high solubility in fluorinated solvents due to "fluorophilic" interactions .
Advanced Research Questions
Q. How does the compound’s environmental persistence compare to other PFAS analogs?
- Methodology : Conduct accelerated degradation studies under UV irradiation or advanced oxidation processes (AOPs). Compare half-lives with structurally related PFAS (e.g., perfluorooctanesulfonamide).
- Data Contradictions : While perfluorinated chains generally resist biodegradation, the hydroxyethyl group may introduce hydrolytic instability. Conflicting data on degradation pathways require validation via LC-MS/MS to track intermediates .
Q. What strategies mitigate analytical interference when quantifying this compound in complex matrices?
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., WAX cartridges) to isolate PFAS from biological or environmental samples.
- Instrumental Analysis : Employ ultra-performance liquid chromatography (UPLC) paired with tandem mass spectrometry (MS/MS) using isotope-labeled internal standards (e.g., <sup>13</sup>C-labeled analogs) to correct matrix effects .
Q. How do molecular dynamics simulations predict its interaction with lipid bilayers?
- Computational Approach : Use all-atom molecular dynamics (MD) simulations in GROMACS with the CHARMM36 force field. Parameterize perfluorinated chains using quantum mechanical calculations (e.g., B3LYP/6-31G*).
- Key Insight : The compound’s amphiphilic structure (hydrophobic perfluoroalkyl and hydrophilic sulfonamide/hydroxyethyl groups) may enhance membrane permeability, a hypothesis supported by free energy profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
